(2-methoxy-1,3-oxazol-5-yl)methanol

Medicinal Chemistry Physicochemical Properties Drug Design

This 1,3-oxazole building block features a unique 2-methoxy-5-hydroxymethyl substitution pattern, critical for ALX (FPR2) receptor agonist programs. The precise regiochemistry differentiates it from isoxazole isomers like (3-methoxy-1,2-oxazol-5-yl)methanol, ensuring accurate SAR data. The primary alcohol handle enables controlled derivatization. Buy a research-grade intermediate with defined electronic and steric properties for reliable lead optimization.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 2416718-81-3
Cat. No. B6603693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methoxy-1,3-oxazol-5-yl)methanol
CAS2416718-81-3
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCOC1=NC=C(O1)CO
InChIInChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3
InChIKeyLIFKTNCXBPSYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-1,3-oxazol-5-yl)methanol Procurement Guide: Core Properties, Procurement Identifiers, and Structural Overview


(2-Methoxy-1,3-oxazol-5-yl)methanol is a heterocyclic building block belonging to the oxazole family, characterized by a five-membered 1,3-oxazole ring bearing a methoxy substituent at the 2-position and a hydroxymethyl group at the 5-position [1]. Its molecular formula is C5H7NO3, with a molecular weight of 129.11 g/mol and a calculated exact mass of 129.042593085 g/mol [1][2]. The compound possesses one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [2]. This scaffold is of interest in medicinal chemistry as a versatile intermediate for the synthesis of more complex oxazole-containing pharmacophores, leveraging the reactivity of the primary alcohol for further functionalization [1].

Why Generic Substitution of (2-Methoxy-1,3-oxazol-5-yl)methanol with Other Oxazole Alcohols Is Scientifically Inadvisable


The substitution of (2-methoxy-1,3-oxazol-5-yl)methanol with seemingly similar oxazole methanol derivatives is not straightforward due to the critical influence of substituent position and electronic nature on both chemical reactivity and biological target engagement. For instance, while the isoxazole regioisomer (3-methoxy-1,2-oxazol-5-yl)methanol (CAS 35166-36-0) shares an identical molecular weight, the distinct arrangement of heteroatoms in the 1,2-oxazole (isoxazole) ring versus the 1,3-oxazole core alters its electronic distribution, dipole moment, and hydrogen-bonding capacity, fundamentally changing its behavior as a synthetic intermediate and its potential binding to biological receptors [1]. Similarly, analogs lacking the 2-methoxy group, such as oxazol-5-ylmethanol (CAS 127232-41-1), or those with different alkyl substitutions, exhibit different steric and electronic profiles, precluding direct interchangeability in structure-activity relationship (SAR) studies or in the preparation of downstream advanced intermediates where precise regiochemistry is paramount .

Quantitative Evidence for (2-Methoxy-1,3-oxazol-5-yl)methanol: Comparative Performance Analysis Against In-Class Analogs


Comparison of Calculated Physicochemical Properties with Isoxazole Regioisomer

In silico comparisons reveal distinct physicochemical differences between (2-methoxy-1,3-oxazol-5-yl)methanol and its isoxazole regioisomer (3-methoxy-1,2-oxazol-5-yl)methanol (CAS 35166-36-0) that are relevant to drug design. While both share the same molecular formula and weight, the 1,3-oxazole core of the target compound results in a different topological polar surface area (TPSA) and distinct hydrogen-bonding patterns compared to the 1,2-oxazole (isoxazole) [1]. These differences are not captured by simple metrics like molecular weight and can significantly influence membrane permeability and target binding, as demonstrated in broader oxazole medicinal chemistry campaigns .

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity Profile in Downstream Functionalization: Alcohol Oxidation vs. Nucleophilic Substitution

The primary alcohol handle on (2-methoxy-1,3-oxazol-5-yl)methanol is a key differentiator for its utility as a synthetic building block. In general, oxazol-5-ylmethanol derivatives are known to undergo facile conversion to corresponding aldehydes (oxidation) or halides (nucleophilic substitution), enabling their incorporation into more complex molecules [1]. For example, related intermediates like [2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol are used in the synthesis of drugs like Romazarit sodium via reaction of the alcohol with acetone and chloroform under basic conditions [1]. The target compound's 2-methoxy group, being electron-donating, is expected to influence the electronic properties of the oxazole ring, potentially modulating the rate and selectivity of reactions at the 5-hydroxymethyl group compared to unsubstituted or halogen-substituted analogs.

Synthetic Chemistry Heterocyclic Chemistry Building Block

Potential as a Scaffold for ALX/FPR2 Receptor Agonist Development

Oxazolyl-methylether derivatives, a class that structurally encompasses (2-methoxy-1,3-oxazol-5-yl)methanol as a core building block, have been patented as non-peptide agonists of the human ALX (FPR2) receptor [1]. The target compound itself represents the minimal, unelaborated core of these patented structures. The patent data provides a clear rationale for exploring this specific scaffold: it has been validated in a biological context distinct from other oxazole applications. While specific EC50 or Ki values for the unsubstituted target compound are not publicly available, its inclusion as a core within a broader patent claim for ALX receptor agonists establishes a class-level inference of its potential utility in this therapeutic area, which is not shared by many other simple oxazole alcohols.

Inflammation Immunology GPCR Agonist

High-Value Application Scenarios for (2-Methoxy-1,3-oxazol-5-yl)methanol in R&D and Industrial Settings


Medicinal Chemistry: Design and Synthesis of ALX/FPR2 Receptor Agonists

This compound serves as the minimal core scaffold for a series of patented oxazolyl-methylether derivatives designed as non-peptide agonists of the ALX (FPR2) receptor, a target implicated in the resolution of inflammation [1]. A medicinal chemistry team would procure (2-methoxy-1,3-oxazol-5-yl)methanol to use as a starting material for creating a focused library of analogs, derivatizing the 5-hydroxymethyl group to explore SAR and optimize potency and selectivity against this GPCR target. This application leverages the specific patent linkage and potential biological activity of this exact oxazole regioisomer.

Synthetic Chemistry: A Regiospecific Building Block for Complex Heterocyclic Assemblies

The compound's dual functionality—a methoxy group at the 2-position and a primary alcohol at the 5-position of a 1,3-oxazole ring—makes it a valuable, regiospecifically-defined building block. Synthetic chemists can utilize the hydroxymethyl group as a handle for oxidation to the aldehyde or conversion to a halide, allowing for the attachment of the oxazole core to larger molecular frameworks with precise regiochemical control [2]. This is particularly important in the synthesis of pharmaceutical intermediates where the position of each substituent is critical for downstream biological activity, differentiating it from other oxazole isomers or analogs.

Physicochemical Studies: Investigating the Impact of Heteroatom Arrangement on Drug-Like Properties

In academic or industrial settings focused on understanding the fundamentals of medicinal chemistry, (2-methoxy-1,3-oxazol-5-yl)methanol can be used as a model compound for comparative studies against its isoxazole isomer (3-methoxy-1,2-oxazol-5-yl)methanol (CAS 35166-36-0) . Such studies could experimentally determine key physicochemical parameters like LogP, pKa, and TPSA, and correlate these differences with in vitro ADME properties (e.g., membrane permeability, metabolic stability). This data provides valuable, generalizable insights for drug design, informing the choice between 1,3-oxazole and 1,2-oxazole (isoxazole) scaffolds in new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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